molecular formula C8H10N2OS B2846380 N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1343884-66-1

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2846380
CAS RN: 1343884-66-1
M. Wt: 182.24
InChI Key: KBYADCSKCWBFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole compounds often involves the use of coupling reagents . The structure of the synthesized compounds can be elucidated by spectral data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

TETA has been used in a variety of scientific research applications, including as a chelating agent for metal ions, a fluorescent probe for the detection of DNA, and a potential anti-cancer agent. TETA has also been shown to have antioxidant properties, making it a useful tool in the study of oxidative stress and its effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TETA in lab experiments is its ability to chelate metal ions, which can be useful in the study of various biological processes. TETA is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of TETA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of TETA, including its potential use as an anti-cancer agent, its role in the modulation of oxidative stress, and its use as a chelating agent for metal ions in various biological systems. Additionally, further research is needed to explore the potential toxic effects of TETA and to develop new synthetic methods for its production.

Synthesis Methods

TETA can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with acrylonitrile, followed by catalytic hydrogenation and dehydration. The resulting product is TETA, which can be purified through recrystallization.

Safety and Hazards

The safety and hazards of thiazole compounds can vary widely depending on their specific structures and properties. Some thiazole compounds are harmful and pose risks to health .

properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYADCSKCWBFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.